

# 5-Bromo-2-(1H-pyrazol-1-yl)pyridine physical and chemical properties

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## Compound of Interest

Compound Name: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

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## An In-depth Technical Guide to 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-(1H-pyrazol-1-yl)pyridine** is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable building block for the synthesis of a wide range of functional molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents. This versatility has positioned **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** as a key intermediate in the development of novel pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** is presented below. While experimental data for some properties are limited,

computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of **5-Bromo-2-(1H-pyrazol-1-yl)pyridine**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	PubChem[1]
Molecular Weight	224.06 g/mol	PubChem[1]
CAS Number	433922-57-7	PubChem[1]
Appearance	White solid	Royal Society of Chemistry[2]
Melting Point	66-68 °C	(Vendor Data - Experimental)
Boiling Point	No data available	
pKa (predicted)	No data available	
XlogP (predicted)	1.8	PubChem[1]
Purity	Typically ≥98%	CP Lab Safety[3]

Table 2: Computed Spectroscopic Data

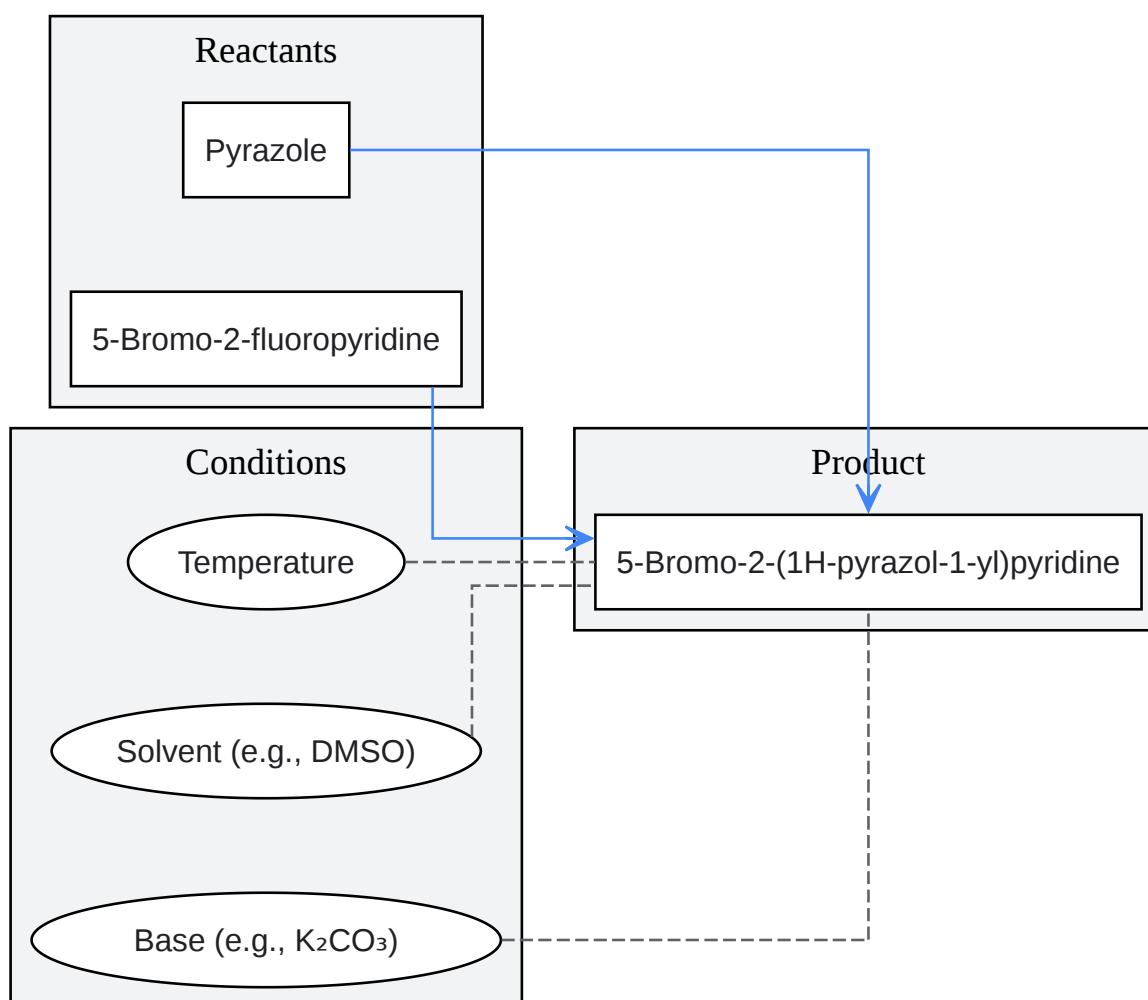
Parameter	Predicted Value
<sup>1</sup> H NMR	Due to the lack of publicly available experimental spectra, a prediction of the <sup>1</sup> H NMR spectrum is not provided to avoid potential inaccuracies. However, based on analogous structures, characteristic signals for the pyridine and pyrazole ring protons would be expected in the aromatic region (approximately 7.0-8.5 ppm).
<sup>13</sup> C NMR	Similarly, a predicted <sup>13</sup> C NMR spectrum is not provided. Signals for the eight carbon atoms would be anticipated in the range of approximately 110-150 ppm.

# Experimental Protocols

## Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

The most common and efficient method for the synthesis of **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** is the nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.<sup>[2]</sup>

Reaction Scheme:



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Figure 1: Synthesis of **5-Bromo-2-(1H-pyrazol-1-yl)pyridine**.

Detailed Protocol:

- Materials:

- 5-Bromo-2-fluoropyridine (1.0 eq)
- Pyrazole (1.2 eq)
- Potassium carbonate ( $K_2CO_3$ ) (2.0 eq)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Petroleum ether (PE)
- Deionized water
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

- Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluoropyridine (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
- Add a sufficient volume of DMSO to dissolve the reactants (a concentration of 0.5 M with respect to 5-bromo-2-fluoropyridine is a reasonable starting point).
- Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.
- After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

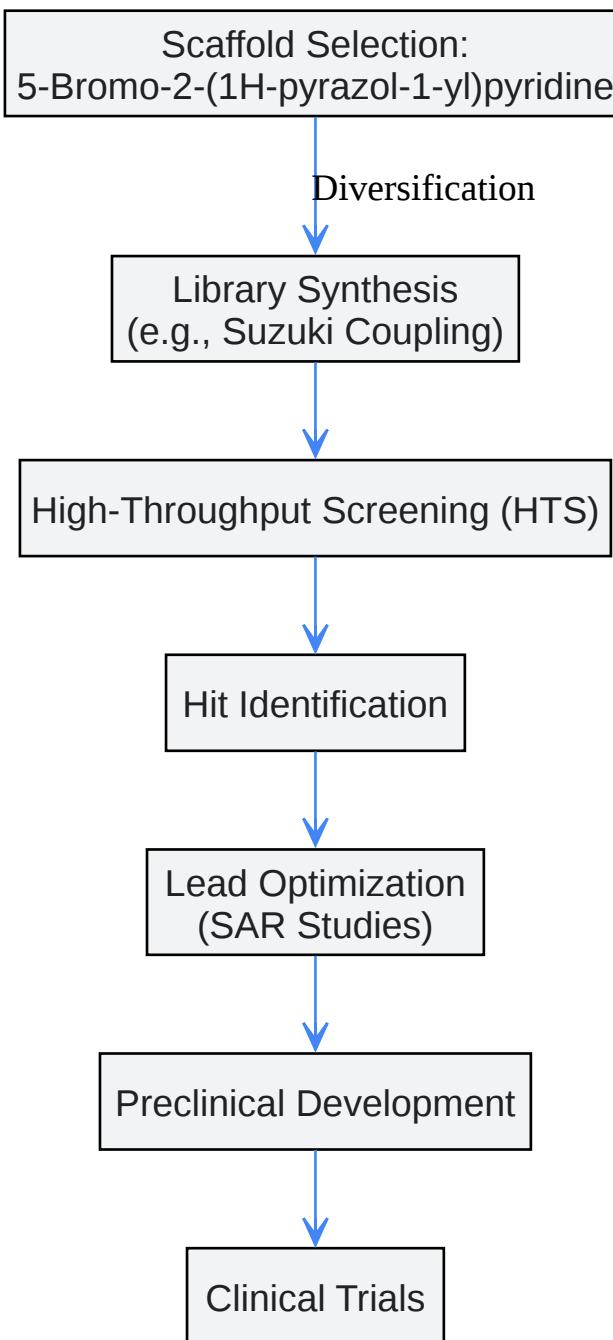
• Purification:

- The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 100% PE and gradually increasing the polarity to a 10:1 PE:EtOAc mixture) is typically effective in isolating the pure **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** as a white solid.[2]

## Applications in Drug Discovery

The pyridine-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4] [5] Consequently, **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds, particularly in the area of kinase inhibitors.[6][7]

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.



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Figure 2: Scaffold-based drug discovery workflow.

## Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The pyridine-pyrazole core can be elaborated through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions at the bromine position, to generate libraries of compounds for screening against different kinase targets. The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[\[6\]](#)

Example Application:

Derivatives of **5-Bromo-2-(1H-pyrazol-1-yl)pyridine** can be synthesized via Suzuki coupling with various boronic acids to introduce a wide range of substituents at the 5-position of the pyridine ring. These new chemical entities can then be screened in biochemical and cellular assays to identify potent and selective inhibitors of specific kinases implicated in disease.

## Conclusion

**5-Bromo-2-(1H-pyrazol-1-yl)pyridine** is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of diverse molecular libraries. The inherent biological relevance of the pyridine-pyrazole scaffold makes this compound a particularly attractive starting point for the development of novel therapeutic agents, especially in the field of kinase inhibition. This technical guide provides a solid foundation of its properties and synthetic methodology to aid researchers in its effective utilization.

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